molecular formula C10H12N2 B8703843 4-(4-Aminophenyl)butanenitrile

4-(4-Aminophenyl)butanenitrile

Cat. No.: B8703843
M. Wt: 160.22 g/mol
InChI Key: VOBGOLQYIBMRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Aminophenyl)butanenitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-(4-aminophenyl)butanenitrile

InChI

InChI=1S/C10H12N2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,12H2

InChI Key

VOBGOLQYIBMRSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC#N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 0.25 M solution of trifluoroacetic acid in dichloromethane (5 mL, 1.25 mmol) was added to 4-[4-(t-Butoxycarbonylamino)phenyl]butanenitrile (98) (0.22 g, 0.85 mmol). After 30 min, reaction was quenched with 1 N NaOH solution. The mixture was partitioned with ethyl acetate (30 mL) and water (20 mL). The organic layer was dried over MgSO4, concentrated to give 4-(4-Aminophenyl)butanenitrile (97) (0.16 g, 99%) which was used without further purification.
[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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5 mL
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4-[4-(t-Butoxycarbonylamino)phenyl]butanenitrile
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0.22 g
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Synthesis routes and methods II

Procedure details

A mixture of compound 82 (2.67 g, 14 mmol), NH4Cl (11.2 g, 210 mmol) and Iron Powder (7.8 g, 140 mmol) in water (90 mL) and CH3OH (90 mL) was stirred at 90° C. for 1 h. After cooling, the reaction mixture was filtered and the solid was washed by DCM. The filtrates were separated, and the organic layer was washed with brine, dried over Na2SO4 and concentrated to dryness to give compound 83 (1.85 g, 83%) as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ 6.90 (d, 2H, J=8.1 Hz), 6.58 (d, 2H, J=8.1 Hz), 3.30 (br s, 2H), 2.59 (t, 2H, J=7.4 Hz), 2.22 (t, 2H, J=7.4 Hz), 1.80-1.90 (m, 2H).
Quantity
2.67 g
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11.2 g
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reactant
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90 mL
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90 mL
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7.8 g
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catalyst
Reaction Step One
Yield
83%

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